

Quantifying 1-Phenylpropan-1-amine: A Comparative Guide to Analytical Limits of Quantification

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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

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For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like **1-Phenylpropan-1-amine** is paramount. The Limit of Quantification (LOQ) is a critical performance characteristic of an analytical method, defining the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. While specific LOQ data for **1-Phenylpropan-1-amine** is not readily available in published literature, this guide provides a comparative analysis of LOQ values achieved for structurally similar and analytically relevant compounds, such as amphetamine and its derivatives. The data presented is derived from various validated analytical methods, offering a robust reference for establishing and validating quantification methods for **1-Phenylpropan-1-amine**.

The primary analytical techniques for the quantification of phenylalkylamines include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) also coupled with MS. These methods offer the high sensitivity and selectivity required for detecting low concentrations in complex matrices.

Comparative Analysis of Quantification Limits

The following table summarizes the Limits of Quantification (LOQ) for compounds structurally related to **1-Phenylpropan-1-amine**, determined by various analytical methods. This data serves as a benchmark for the expected performance of analytical methods for **1-Phenylpropan-1-amine**.

| Compound | Analytical Method | Matrix | Limit of Quantification (LOQ) |
|-----------------------------|----------------------------------|-----------------------------|--|
| Amphetamine | LC-MS/MS | Seized Tablets | 40 ng/mL[1] |
| Amphetamine Enantiomers | LC-MS/MS | Human Hair | < 19 pg/mg[2] |
| Amphetamine-related drugs | UPLC-qTOF-MS | Blood | 20 ng/mL[3] |
| Methamphetamine | Chiral HPLC-MS | Synthetic Urine | < 12.5 ng/mL[4] |
| Phenylpropanolamine | HPLC | Pharmaceutical Preparations | 7 µg/mL[5] |
| Volatile Amines | GC-FID | Pharmaceutical Drugs | 0.000 - 0.520 mg/mL[6] |
| Amphetamines and Cathinones | GC-MS (with PFPA derivatization) | Oral Fluid | 1, 2.5, 5, and 10 ng/mL were prepared[7] |

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for key experiments cited in this guide.

LC-MS/MS Method for Amphetamine Quantification in Seized Tablets

This method is utilized for the routine analysis of amphetamine and related compounds.

Sample Preparation:

- Samples, calibrators, and quality controls are prepared for injection.

Chromatographic Conditions:

- System: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS/MS).
- Column: Hypersil GOLD column (150 × 3 mm i.d.: 5 µm).
- Mobile Phase: Isocratic elution with 85% of 10 mmol ammonium formate buffer and 15% of 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Total Run Time: 12 min.

Mass Spectrometry Conditions:

- Fragmentation Gas: Helium for Collision-induced decomposition (CID).
- Collision Energy: 19 eV for amphetamine.

Validation:

- The method was validated with a Limit of Detection (LOD) of 13 ng/mL and a Limit of Quantification (LOQ) of 40 ng/mL[1].

UPLC-qTOF-MS Method for Amphetamine-Related Drugs in Blood

This method was developed for the identification of isomeric amphetamine-related drugs in blood.

Sample Preparation (Mixed-Mode Solid-Phase Extraction):

- 250 µL of blood is required to achieve the stated LOQ.

Chromatographic Conditions:

- System: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS).

- Elution: Pseudo-isocratic.

Mass Spectrometry Conditions:

- Capillary Voltage: 0.8 kV.
- Cone Voltage: 20 V.
- Source Temperature: 140 °C.
- Desolvation Gas Flow Rate: 900 L/h at 250 °C.
- Cone Gas Flow Rate: 50 L/h.
- Data Acquisition Mode: MSE with low collision energy (4 eV) and a high-energy ramp (10–40 eV).
- Mass Correction: External reference (lockspray) of 2 µg/mL leucine enkephalin infused at 5 µL/min.

Validation:

- The LOQ for all analytes was determined to be 20 ng/mL[3].

Chiral HPLC-MS for Methamphetamine Enantiomers in Urine

This method was developed for the sensitive, high-throughput chiral screening of amphetamine and methamphetamine.

Sample Preparation (Supel-Select SCX SPE):

- A solid-phase extraction method is used to remove interferences from the urine matrix.

Chromatographic Conditions:

- System: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

- Stationary Phase: Astec® CHIROBIOTIC® HPLC chiral stationary phases (CSPs).
- Mobile Phase: Methanol:water with acetic acid and ammonium hydroxide in polar ionic mode.

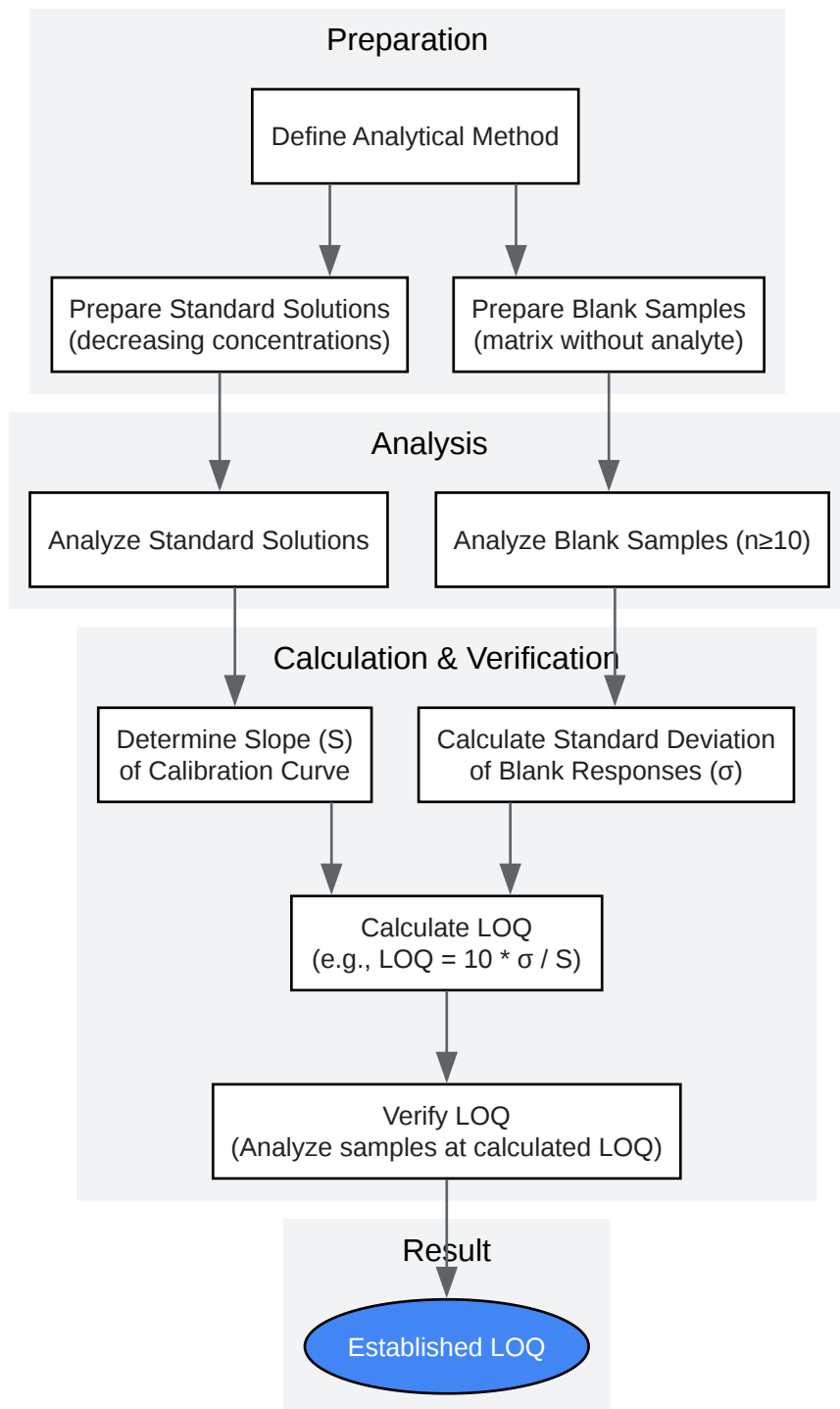
Validation:

- The method provided a Limit of Quantification (LOQ) of less than 12.5 ng/mL^[4].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the Limit of Quantification for an analyte, a fundamental process in analytical method validation.

General Workflow for LOQ Determination

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Caption: Workflow for LOQ Determination.

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